molecular formula C11H12N2O3 B12272389 Benzyl 2-isocyanatoethylcarbamate

Benzyl 2-isocyanatoethylcarbamate

Cat. No.: B12272389
M. Wt: 220.22 g/mol
InChI Key: WMSDXIKZDRBKSG-UHFFFAOYSA-N
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Description

Benzyl 2-isocyanatoethylcarbamate is an organic compound with the molecular formula C₁₁H₁₂N₂O₃. It is a derivative of carbamic acid and isocyanates, characterized by the presence of both benzyl and isocyanatoethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-isocyanatoethylcarbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 2-aminoethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the thermal decomposition of carbamates. This method is advantageous due to its efficiency and scalability. The process requires precise temperature control and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-isocyanatoethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of benzyl carbamate derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques, often resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products:

Scientific Research Applications

Benzyl 2-isocyanatoethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2-isocyanatoethylcarbamate involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines and alcohols, forming stable urea and carbamate linkages. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of polymers. The molecular targets and pathways involved are primarily related to the formation of these stable linkages .

Comparison with Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the isocyanatoethyl group.

    Phenyl isocyanate: Contains the isocyanate group but lacks the carbamate structure.

    Ethyl carbamate: Similar carbamate structure but with an ethyl group instead of benzyl.

Uniqueness: Benzyl 2-isocyanatoethylcarbamate is unique due to the presence of both benzyl and isocyanatoethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical modifications and stability .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

benzyl N-(2-isocyanatoethyl)carbamate

InChI

InChI=1S/C11H12N2O3/c14-9-12-6-7-13-11(15)16-8-10-4-2-1-3-5-10/h1-5H,6-8H2,(H,13,15)

InChI Key

WMSDXIKZDRBKSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN=C=O

Origin of Product

United States

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